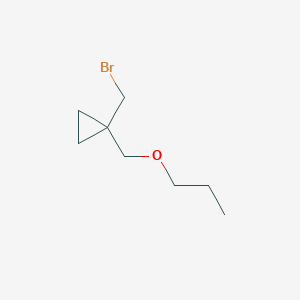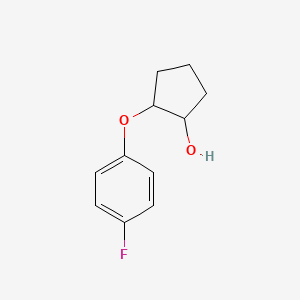
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine and fluorine atoms on its benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde typically involves multiple steps starting from 2-bromo-6-fluorotoluene. The process includes:
Bromination: 2-bromo-6-fluorotoluene is brominated using hydrogen bromide and hydrogen peroxide to yield 2-bromo-6-fluorobenzyl bromide.
Hydrolysis: The bromide is then hydrolyzed in the presence of ethanol to form 2-bromo-6-fluorophenyl methanol.
Oxidation: The methanol derivative is oxidized using potassium permanganate to produce 2-bromo-6-fluorobenzoic acid.
Sommlet Reaction: Finally, the benzoic acid undergoes a Sommlet reaction with methenamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzoic acid.
Reduction: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
- 2-Bromo-4-fluorophenol
- 2-Bromo-3-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and multiple halogen atoms on the benzene ring.
Propiedades
Fórmula molecular |
C13H7BrF2O |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-9-4-2-6-11(16)13(9)12-8(7-17)3-1-5-10(12)15/h1-7H |
Clave InChI |
FIROIPGYCIZYFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Br)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)


![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)





